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Compound of Interest

4-Chloro-1-ethyl-1H-pyrazole-3-
Compound Name:
carboxylic acid

cat. No.: B1361135

Technical Guide: 4-Chloro-1-ethyl-1H-pyrazole-3-
carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7) is a halogenated
pyrazole derivative. Compounds within this class are of significant interest in medicinal
chemistry and drug development due to their diverse biological activities. Pyrazole moieties are
key pharmacophores in a variety of therapeutic agents. This technical guide provides a
summary of the available physical properties of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic
acid, general experimental protocols for the determination of its physical properties, and a
conceptual workflow for its synthesis and potential derivatization.

It is important to note that publicly available experimental data for this specific compound is
limited. To provide a broader context, this guide also includes data for the closely related
compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0),
where appropriate, with clear differentiation.

Core Physical Properties
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The physical properties of a compound are critical for its handling, formulation, and

development as a potential therapeutic agent. The available data for 4-Chloro-1-ethyl-1H-

pyrazole-3-carboxylic acid is summarized below.

Property Value Source
Molecular Formula C6H7CIN202 [1]
Molecular Weight 174.59 g/mol [1]

pKa (Predicted) 2.78£0.25

Note: Experimental data for properties such as melting point, boiling point, and solubility for 4-

Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid are not readily available in the reviewed

literature.

For the purpose of comparison, the physical properties of the related compound 4-Chloro-3-

ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are presented in the following table:

Property Value Source
Molecular Formula C7H9CIN202

Molecular Weight 188.61 g/mol

Melting Point 162.0-166.0 °C

Boiling Point (Predicted)

339.5+42.0°C

Density (Predicted)

1.40 £ 0.1 g/cm3

pKa (Predicted)

1.90+0.38

Appearance

White to light yellow powder or

crystal

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-Chloro-1-

ethyl-1H-pyrazole-3-carboxylic acid are not specified in the available literature. However,
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standard methodologies for compounds of this nature can be applied.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range
typically suggests a high degree of purity, whereas a broad melting range can indicate the
presence of impurities.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and
heated at a controlled rate. The temperatures at which the substance begins to melt and
completely liquefies are recorded as the melting range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Glass capillary tubes (sealed at one end)

Spatula

Mortar and pestle (if the sample is not a fine powder)

Procedure:

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently
grind the sample in a mortar and pestle.

o Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This can be
achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

e Place the capillary tube into the heating block of the melting point apparatus.
» Set the heating rate to a rapid setting initially to determine an approximate melting point.
e Once an approximate range is known, allow the apparatus to cool.

o Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting
point.
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Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (T1).

Record the temperature at which the entire sample has melted (T2).

The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter for drug development, influencing bioavailability and
formulation strategies. The shake-flask method is a common technique for determining
equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a
constant temperature until equilibrium is reached. The concentration of the dissolved solute in
the saturated solution is then determined analytically.

Apparatus:

Analytical balance

 Vials with screw caps

o Constant temperature shaker bath or orbital shaker

e Centrifuge

o Syringe filters (e.g., 0.22 um)

o High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
e Volumetric flasks and pipettes

Procedure:

e Add an excess amount of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid to a series of
vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO,
buffers at various pH values).
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» Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or
37°C).

o Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
 After the equilibration period, allow the vials to stand to let undissolved solids settle.

o Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove
any remaining solid particles.

o Quantitatively dilute the filtered solution with a suitable solvent.

e Analyze the concentration of the diluted solution using a pre-validated analytical method,
such as HPLC or UV-Vis spectrophotometry.

o Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or
pg/mL.

Conceptual Workflow: Synthesis and Derivatization

While a specific synthesis protocol for 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is not
detailed in the provided search results, a general synthetic approach for pyrazole carboxylic
acids often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine
derivative. The carboxylic acid functionality can then be used as a handle for further chemical
modifications to explore structure-activity relationships.

‘Acid Chioride Formation
(e.g., with SOCI2)

jensation BEEgY Intermediate Pyrazole Ester 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid gue 8
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Caption: Conceptual workflow for the synthesis and derivatization of 4-Chloro-1-ethyl-1H-
pyrazole-3-carboxylic acid.

Signaling Pathways and Biological Activity

The pyrazole nucleus is a common feature in many biologically active compounds. While
specific signaling pathways modulated by 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
are not documented, pyrazole derivatives have been reported to exhibit a wide range of
pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer
effects. The biological activity is highly dependent on the substitution pattern around the
pyrazole ring. Further research would be required to elucidate the specific biological targets
and mechanisms of action for this particular compound.

Conclusion

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with potential for
further investigation in drug discovery and development. This guide has summarized the
currently available physical property data and provided general experimental protocols for its
characterization. The conceptual workflow illustrates a plausible route for its synthesis and
derivatization, offering a starting point for researchers interested in exploring the chemical
space around this scaffold. Due to the limited availability of experimental data, further empirical
studies are necessary to fully characterize this compound and to explore its potential biological
activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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